molecular formula C11H13ClN4O4 B12753439 (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol CAS No. 163152-53-2

(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Cat. No.: B12753439
CAS No.: 163152-53-2
M. Wt: 300.70 g/mol
InChI Key: MXUSGXDRXGJKAF-MGUDNFKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:

    Step 1: Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.

    Step 2: Introduction of the chloro and amino groups via substitution reactions.

    Step 3: Construction of the tetrahydrofuran ring through cyclization and hydroxymethylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of the imidazo[4,5-c]pyridine ring to form dihydro derivatives.

    Substitution: Halogenation or alkylation of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors can provide insights into its biological activity and therapeutic potential.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
  • (2R,3R,4S,5R)-2-(4-Amino-7-bromo-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
  • (2R,3R,4S,5R)-2-(4-Amino-7-fluoro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.

Properties

CAS No.

163152-53-2

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-7-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13ClN4O4/c12-4-1-14-10(13)6-7(4)16(3-15-6)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,14)/t5-,8-,9-,11-/m1/s1

InChI Key

MXUSGXDRXGJKAF-MGUDNFKCSA-N

Isomeric SMILES

C1=C(C2=C(C(=N1)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl

Canonical SMILES

C1=C(C2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.